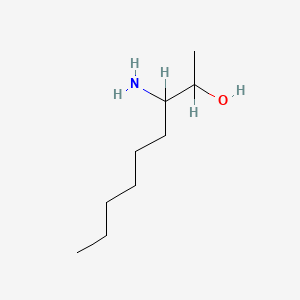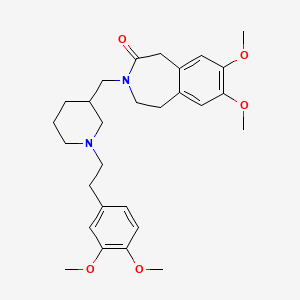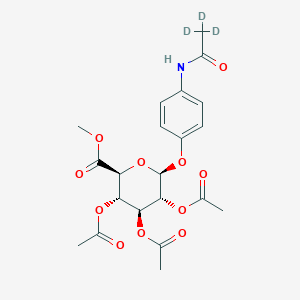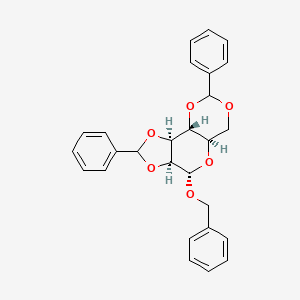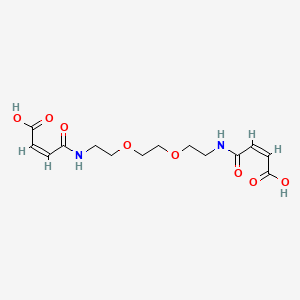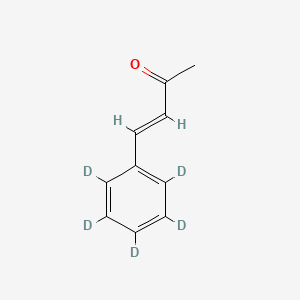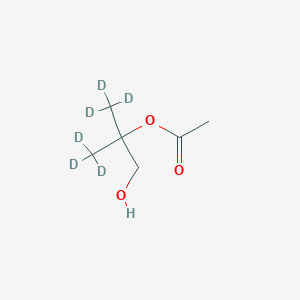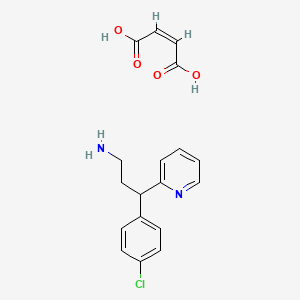
Chlorpheniraminmaleat-Salz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didesmethyl Chlorpheniramine Maleate Salt (DCMS) is a synthetic compound commonly used in scientific research and laboratory experiments. DCMS is a salt of chlorpheniramine maleate, an antihistamine drug, and is a white or off-white crystalline powder that is insoluble in water. DCMS is used in a variety of scientific research applications, including biochemical and physiological studies, due to its ability to interact with proteins and other molecules in the body.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Formulierungen
Chlorpheniraminmaleat (CPM) wird häufig in pharmazeutischen Formulierungen verwendet {svg_1}. Es ist ein inverser H1-Antagonist, der häufig zur Behandlung von Asthma und anderen Allergien der Atemwege eingesetzt wird {svg_2}. Es ist auch ein häufiger Bestandteil von Kompositionen zur symptomatischen Behandlung von Husten und Erkältung {svg_3}.
Nahinfrarot-chemische Bildgebung
Die Nahinfrarot-chemische Bildgebung (NIR-CI) wird zur quantitativen Analyse von Chlorpheniraminmaleat und zur Beurteilung der Homogenität der Verteilung in pharmazeutischen Formulierungen eingesetzt {svg_4}. Diese Technik kombiniert die konventionelle Nahinfrarotspektroskopie (NIR) mit chemischer Bildgebung und liefert gleichzeitig spektrale und räumliche Informationen {svg_5}.
Hochleistungsflüssigchromatographie
Es wurde eine Reversed-Phase-Hochleistungsflüssigchromatographie-Methode zur gleichzeitigen Bestimmung von Chlorpheniraminmaleat, Paracetamol und Koffein in einer Arzneimittelformulierung entwickelt {svg_6}. Diese Methode ist präzise, genau, spezifisch, einfach, empfindlich, schnell und robust {svg_7}.
FDA-Forschung
Die FDA verwendet die Forschung über Chlorpheniraminmaleat, um eine Liste von Bulk-Arzneistoffen zu entwickeln, die Outsourcing-Einrichtungen bei der Abfüllung im Rahmen von Abschnitt 503B des Gesetzes verwenden können {svg_8}. Diese Forschung umfasst eine systematische Literaturrecherche, Interviews mit medizinischen Experten und eine Umfrage unter Angehörigen der Gesundheitsberufe {svg_9}.
Oral zerfallende Filme und Tabletten
Chlorpheniraminmaleat wurde bei der Entwicklung von oral zerfallenden Filmen (ODF) und oral zerfallenden Tabletten (ODT) für pädiatrische Anwendungen eingesetzt {svg_10}. Das Medikament wird in Eudragit EPO-Mikroteilchen eingekapselt, um seinen bitteren Geschmack zu maskieren, und diese Mikroteilchen werden dann in die ODF und ODT eingearbeitet {svg_11}.
Wirkmechanismus
Target of Action
Didesmethyl Chlorpheniramine Maleate Salt, a metabolite of Chlorpheniramine , primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, hay fever, rhinitis, urticaria, and asthma .
Mode of Action
The compound acts as an antagonist to the histamine H1 receptor . By binding to these receptors, it blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine . It disrupts histamine signaling by competing with histamine for cell receptor sites on effector cells .
Biochemical Pathways
Upon administration, Didesmethyl Chlorpheniramine Maleate Salt interferes with the normal functioning of histamine H1 receptors, thereby affecting the biochemical pathways associated with these receptors .
Pharmacokinetics
The pharmacokinetics of Chlorpheniramine, the parent compound of Didesmethyl Chlorpheniramine Maleate Salt, have been studied in humans . After oral administration, the compound appears rapidly in plasma . The plasma half-life of an oral dose was found to be 12 to 15 hours, and that of an intravenous dose, 28 hours . The compound is extensively metabolized and excreted in the urine as mono- and didesmethyl chlorpheniramine, among other metabolites .
Result of Action
The primary result of Didesmethyl Chlorpheniramine Maleate Salt’s action is the alleviation of symptoms associated with conditions like allergies and hay fever . By blocking the action of histamine on H1 receptors, the compound can reduce symptoms such as itching, redness, and edema .
Action Environment
For instance, alcohol, sedatives, and tranquilizers may increase drowsiness, a common side effect of antihistamines .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Didesmethyl Chlorpheniramine Maleate Salt, like its parent compound Chlorpheniramine, is likely to interact with histamine H1 receptors, blocking the action of endogenous histamine . This interaction can lead to temporary relief of negative symptoms brought on by histamine, such as allergic reactions .
Cellular Effects
The effects of Didesmethyl Chlorpheniramine Maleate Salt on cells are not well-studied. Chlorpheniramine has been shown to have effects on T cells, a type of white blood cell. Upon T cell activation, Chlorpheniramine can disrupt histamine signaling, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Molecular Mechanism
It is likely to be similar to that of Chlorpheniramine, which competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This blocks the action of endogenous histamine, leading to temporary relief of allergy symptoms .
Temporal Effects in Laboratory Settings
Chlorpheniramine has been shown to have persistent levels in plasma after administration, indicating a large volume of distribution and tissue deposition .
Dosage Effects in Animal Models
Chlorpheniramine has been used in various dosages in humans to relieve symptoms of allergies and the common cold .
Metabolic Pathways
Didesmethyl Chlorpheniramine Maleate Salt is likely metabolized similarly to Chlorpheniramine, which is extensively metabolized and excreted in the urine as mono- and didesmethyl chlorpheniramine, among other metabolites .
Transport and Distribution
Chlorpheniramine has been shown to have a large volume of distribution, indicating extensive tissue distribution .
Subcellular Localization
Chlorpheniramine has been shown to interact with histamine H1 receptors, which are located on the cell membrane .
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2.C4H4O4/c15-12-6-4-11(5-7-12)13(8-9-16)14-3-1-2-10-17-14;5-3(6)1-2-4(7)8/h1-7,10,13H,8-9,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXHRHVXXRKUMZ-BTJKTKAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CCN)C2=CC=C(C=C2)Cl.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(CCN)C2=CC=C(C=C2)Cl.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23052-94-0 |
Source


|
| Record name | 2-Pyridinepropanamine, γ-(4-chlorophenyl)-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23052-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

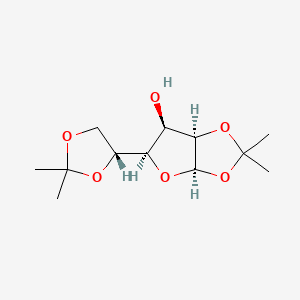

![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel](/img/structure/B1140576.png)
![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140577.png)
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)
![(4R,5E,9E)-3a,4,7,8,11,11aβ-Hexahydro-4α-hydroxy-6,10-dimethyl-3-(morpholinomethyl)cyclodeca[b]furan](/img/no-structure.png)
